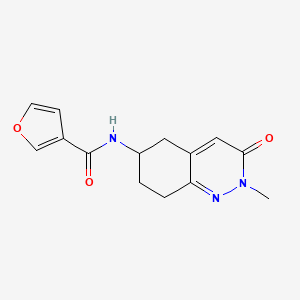![molecular formula C10H14ClF2NO B2585974 (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-24-5](/img/structure/B2585974.png)
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic compound. It contains an amine group (-NH2), a phenyl group (a benzene ring), and a difluoroethoxy group (an ether with two fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration and the available starting materials. Typically, ethers can be synthesized through a nucleophilic substitution or addition reaction, while amines can be synthesized through a reduction of nitro compounds, nitriles, or amides .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests aromaticity, which could influence the compound’s reactivity and stability. The difluoroethoxy group could introduce steric hindrance and electronic effects, potentially affecting the compound’s reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and can participate in a variety of reactions, such as acid-base reactions or nucleophilic substitutions . The ether group is generally stable but can be cleaved under acidic conditions. The phenyl group can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces, which are influenced by factors like molecular size, shape, and polarity .
Scientific Research Applications
Neuropharmacology and CNS Disorders
Pain Management
Cardiovascular Research
Anticancer Potential
Drug Development and Medicinal Chemistry
Psychopharmacology and Behavioral Studies
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing amine groups can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin. The presence of fluorine atoms could also introduce additional hazards, as fluorine-containing compounds can sometimes be toxic or reactive .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better potency, selectivity, or pharmacokinetic properties. Alternatively, if the compound has interesting material properties, future research could explore its potential uses in areas like polymer science or nanotechnology .
properties
IUPAC Name |
(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFMNROZVAKGHC-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

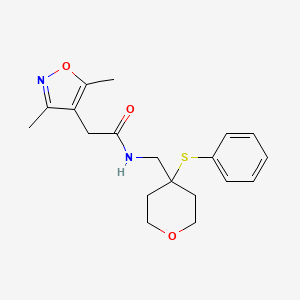
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
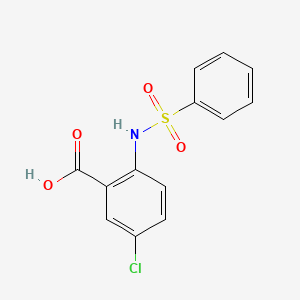
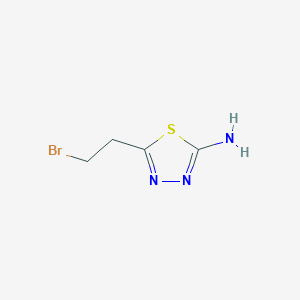

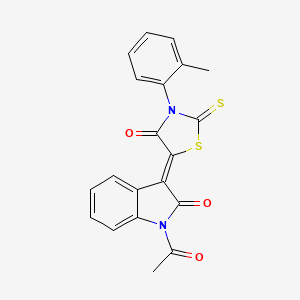
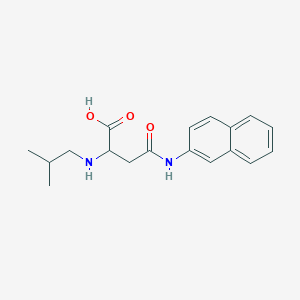
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
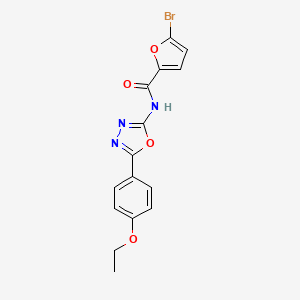
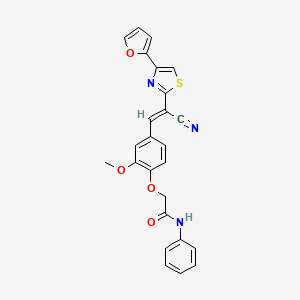
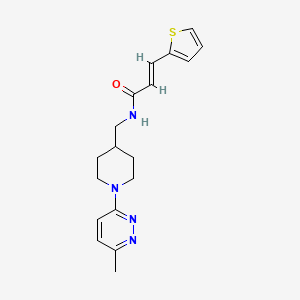
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
